molecular formula C8H10Cl3N3 B13341968 4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

Cat. No.: B13341968
M. Wt: 254.5 g/mol
InChI Key: WOUBDEWPWIDMFU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities. The presence of the pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is unique due to the presence of two chlorine atoms at positions 4 and 6, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in drug discovery and other scientific research applications .

Properties

Molecular Formula

C8H10Cl3N3

Molecular Weight

254.5 g/mol

IUPAC Name

4,6-dichloro-2-pyrrolidin-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C8H9Cl2N3.ClH/c9-6-4-7(10)13-8(12-6)5-2-1-3-11-5;/h4-5,11H,1-3H2;1H

InChI Key

WOUBDEWPWIDMFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=CC(=N2)Cl)Cl.Cl

Origin of Product

United States

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